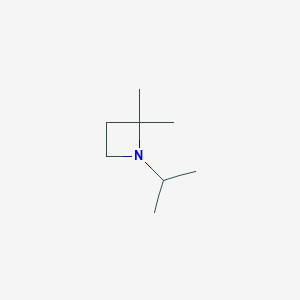

2,2-Dimethyl-1-propan-2-ylazetidine

Description

Properties

CAS No. |

179952-87-5 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2,2-dimethyl-1-propan-2-ylazetidine |

InChI |

InChI=1S/C8H17N/c1-7(2)9-6-5-8(9,3)4/h7H,5-6H2,1-4H3 |

InChI Key |

OTQYMGLOOOLVOS-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC1(C)C |

Canonical SMILES |

CC(C)N1CCC1(C)C |

Synonyms |

Azetidine, 2,2-dimethyl-1-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Intramolecular Nucleophilic Substitution

A widely applied strategy involves intramolecular cyclization of γ-haloamines. For example, 3-bromo-2,2-dimethyl-1-(propan-2-ylamino)propane undergoes deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF), facilitating ring closure via nucleophilic displacement. This method achieves yields of 68–75% under optimized conditions.

Key Variables:

Bromide-to-Azetidine Cyclization

In a modified approach, 1,3-dibromo-2,2-dimethylpropane reacts with isopropylamine in a two-step process. Initial mono-alkylation forms a secondary amine, followed by intramolecular cyclization under basic conditions. This method yields 2,2-dimethyl-1-propan-2-ylazetidine in 62% overall yield.

Aza-Michael Addition Followed by Ring Closure

Base-Catalyzed Aza-Michael Addition

Aza-Michael addition of isopropylamine to methyl 2-(azetidin-3-ylidene)acetate, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), generates a β-amino ester intermediate. Subsequent hydrolysis and decarboxylation yield the azetidine core. While this method is adaptable, yields remain moderate (55–60%) due to competing side reactions.

Optimization Insights:

-

Catalyst Loading: 10 mol% DBU balances reaction rate and byproduct formation.

-

Solvent: Dichloromethane (DCM) minimizes ester hydrolysis during the addition step.

Reductive Amination Strategies

Ketone-to-Amine Conversion

2,2-Dimethylcyclohexanone undergoes reductive amination with isopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol, producing a secondary amine. Subsequent treatment with thionyl chloride (SOCl2) converts the alcohol to a chloride, enabling cyclization with potassium carbonate (K2CO3) in acetonitrile. This three-step sequence achieves a 48% overall yield.

Critical Parameters:

-

Reducing Agent: NaBH3CN selectively reduces the imine without attacking ester groups.

-

Cyclization Conditions: K2CO3 in acetonitrile at 60°C minimizes oligomerization.

Epoxide Ring-Opening and Rearrangement

Epoxide-to-Azetidine Transformation

Epoxides derived from 2,2-dimethyl-3-(propan-2-yloxy)propane-1,2-diol react with ammonium chloride (NH4Cl) in aqueous ethanol, inducing ring-opening and rearrangement. The resulting azetidine is isolated in 70% yield after purification by distillation.

Mechanistic Considerations:

-

Regioselectivity: NH4Cl preferentially attacks the less hindered epoxide carbon.

-

Rearrangement: Acidic conditions promote-shift of the isopropyl group.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Haloamine Cyclization | NaH, THF | 80–110°C, 12 h | 68–75 | High regioselectivity | Requires halogenated precursors |

| Aza-Michael Addition | DBU, DCM | RT, 24 h | 55–60 | Mild conditions | Moderate yields |

| Reductive Amination | NaBH3CN, K2CO3 | 60°C, 8 h | 48 | Utilizes stable ketones | Multi-step protocol |

| Epoxide Rearrangement | NH4Cl, ethanol/H2O | Reflux, 6 h | 70 | Single-step from epoxides | Limited substrate scope |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

2,2-Dimethyl-1-propan-2-ylazetidine undergoes several types of chemical reactions due to its ring strain and nitrogen content. Common reactions include:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted azetidines.

Scientific Research Applications

2,2-Dimethyl-1-propan-2-ylazetidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.

Medicine: Azetidines, including this compound, are explored for their potential therapeutic applications, such as antibacterial and antimicrobial agents.

Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-propan-2-ylazetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen content allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Key Observations :

- Drug-Likeness : Unlike 1,3-Diazetidin-2-one derivatives, the target compound adheres to Lipinski’s rules (MW < 500, logP < 5), making it more suitable for oral bioavailability .

- Synthetic Complexity: Steric hindrance from the 2,2-dimethyl group may complicate synthesis compared to unsubstituted azetidines, analogous to challenges noted in for 1,3-Diazetidin-2-one derivatives .

Stability and Reactivity

- The target compound’s ring strain increases susceptibility to ring-opening reactions, a trait exploited in prodrug design.

- In contrast, 1,3-Diazetidin-2-ones exhibit greater stability due to resonance stabilization of the carbonyl group, as noted in ’s synthesis protocols .

Q & A

Q. What are the recommended synthetic pathways for 2,2-Dimethyl-1-propan-2-ylazetidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted amines or aziridine precursors under controlled conditions. Key variables include temperature (80–120°C), solvent polarity (e.g., THF or DCM), and catalysts (e.g., Lewis acids like AlCl₃). Optimization can be achieved via factorial design experiments, systematically varying factors such as reaction time, stoichiometry, and solvent to maximize yield . Characterization via NMR, IR, and mass spectrometry is critical for confirming structural integrity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via HPLC or GC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard lab conditions (e.g., 25°C, inert atmosphere). Include control samples and replicate experiments to ensure reliability .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer: Prioritize multi-modal analysis:

- Structural confirmation : ¹H/¹³C NMR for stereochemistry, X-ray crystallography for absolute configuration.

- Purity assessment : HPLC with UV detection or GC-MS for volatile derivatives.

- Functional group analysis : FT-IR for amine/imine stretches. Cross-validate results with computational tools (e.g., Gaussian for vibrational frequency simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer: Use software like AutoDock Vina or Schrödinger Suite to dock derivatives into target protein active sites (e.g., enzymes implicated in disease). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability. Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays. Address discrepancies by refining force field parameters or considering solvent effects .

Q. What strategies resolve contradictions between in silico ADME predictions and experimental pharmacokinetic data for this compound?

Methodological Answer:

- Data Triangulation : Cross-reference predictions from multiple tools (e.g., SwissADME, pkCSM) with in vitro assays (e.g., Caco-2 permeability, microsomal stability).

- Mechanistic Investigation : If bioavailability underperforms predictions, probe metabolic pathways via LC-MS/MS metabolite profiling. Adjust substituents to block CYP450 oxidation sites .

Q. How can reactor design principles improve the scalability of this compound synthesis?

Methodological Answer: Apply dimensionless analysis (e.g., Damköhler number) to balance reaction kinetics and mass transfer in continuous-flow reactors. Optimize mixing efficiency using CFD simulations (COMSOL/ANSYS) and validate with pilot-scale experiments. Monitor exothermicity to prevent thermal runaway in scaled processes .

Q. What experimental frameworks address low yields in stereoselective derivatization of this compound?

Methodological Answer: Implement chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts for aziridine ring-opening). Use DOE (Design of Experiments) to screen chiral ligands, solvents, and temperatures. Analyze enantiomeric excess via chiral HPLC or polarimetry. For persistent issues, explore kinetic vs. thermodynamic control mechanisms .

Methodological Challenges and Solutions

Q. How should researchers handle limited literature on this compound’s reactivity?

Methodological Answer:

- Analog-Based Inference : Compare with structurally similar azetidines or aziridines (e.g., 2-propan-2-ylidene-1-propylaziridine ).

- Exploratory Screening : Test reactivity across diverse conditions (e.g., nucleophiles, electrophiles) using high-throughput robotic platforms.

- Collaborative Validation : Share preliminary data via preprints for peer feedback before full publication .

Q. What statistical approaches ensure reproducibility in biological assays involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.